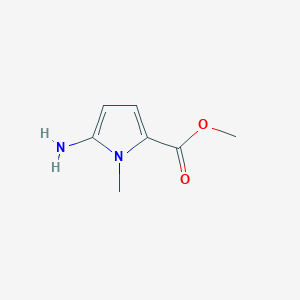

Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-amino-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-9-5(7(10)11-2)3-4-6(9)8/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONOJFVXWDLLCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90582067 | |

| Record name | Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166182-90-7 | |

| Record name | Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The process proceeds via protonation of the carboxylic acid’s carbonyl oxygen, enhancing its electrophilicity. Methanol then performs a nucleophilic attack, forming a tetrahedral intermediate. Subsequent dehydration yields the ester product. The amino group on the pyrrole ring remains unprotected during this process, as the reaction conditions are optimized to minimize side reactions such as N-methylation or oxidation.

Experimental Protocol

-

Reagents :

-

5-Amino-1-methyl-1H-pyrrole-2-carboxylic acid (1 equiv)

-

Methanol (excess, solvent)

-

Catalyst: H₂SO₄ (5–10 mol%) or p-TsOH (5–10 mol%)

-

-

Procedure :

-

The carboxylic acid is suspended in methanol, and the catalyst is added.

-

The mixture is heated under reflux (65–70°C) for 6–12 hours.

-

Post-reaction, the solvent is removed under reduced pressure.

-

The crude product is purified via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent).

-

-

Yield :

Catalytic Systems Compared

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 65–70 | 8–10 | 75–80 |

| p-TsOH | 65–70 | 6–8 | 80–85 |

p-TsOH often outperforms H₂SO₄ due to its milder acidity, which reduces side reactions such as sulfonation of the aromatic ring.

Acyl Chloride Intermediate Method

An alternative approach involves converting 5-amino-1-methyl-1H-pyrrole-2-carboxylic acid to its corresponding acyl chloride prior to esterification. This method is advantageous when dealing with sterically hindered or less reactive carboxylic acids.

Reaction Steps

-

Formation of Acyl Chloride :

-

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–5°C.

-

The reaction is stirred for 2–4 hours, after which excess reagent is removed under vacuum.

-

-

Esterification with Methanol :

-

The acyl chloride is dissolved in dry DCM and cooled to 0°C.

-

Methanol is added dropwise, followed by a base such as triethylamine (Et₃N) to neutralize HCl byproducts.

-

The mixture is stirred at room temperature for 1–2 hours.

-

Advantages and Limitations

-

Yield : 80–90% (higher than Fischer esterification due to better reactivity).

-

Drawbacks : Requires handling moisture-sensitive reagents and generates corrosive HCl gas.

Microwave-Assisted Synthesis

Recent advancements have introduced microwave irradiation as a tool to accelerate esterification. This method reduces reaction times from hours to minutes while maintaining or improving yields.

Protocol

-

Reagents :

-

5-Amino-1-methyl-1H-pyrrole-2-carboxylic acid (1 equiv)

-

Methanol (excess)

-

p-TsOH (5 mol%)

-

-

Procedure :

-

The reactants are combined in a microwave-safe vessel.

-

Irradiated at 100°C for 15–20 minutes (300 W power).

-

Work-up follows standard purification protocols.

-

Performance Metrics

-

Yield : 85–90%

-

Time Efficiency : 20 minutes vs. 6–12 hours for conventional reflux.

Enzymatic Esterification

Emerging green chemistry approaches utilize lipases (e.g., Candida antarctica Lipase B) to catalyze esterification in non-aqueous media. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.

Conditions

-

Solvent : Tert-butyl alcohol or ionic liquids.

-

Temperature : 40–50°C.

-

Yield : 60–70% (lower than chemical methods but environmentally favorable).

Analytical Validation

Post-synthesis characterization is critical to confirm product integrity:

-

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (CDCl₃) : δ 6.2 (s, 1H, pyrrole-H), δ 3.8 (s, 3H, OCH₃), δ 3.6 (s, 3H, NCH₃), δ 5.1 (br s, 2H, NH₂).

-

¹³C NMR : δ 167.8 (C=O), 140.2 (pyrrole-C), 52.1 (OCH₃), 36.4 (NCH₃).

-

-

Infrared Spectroscopy (IR) :

-

Peaks at 1720 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch).

-

-

Mass Spectrometry (MS) :

-

[M+H]⁺ m/z 155.1 (calc. 154.17 for C₇H₁₀N₂O₂).

-

Scientific Research Applications

Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can participate in electron transfer reactions, affecting cellular redox states and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and related pyrrole derivatives:

Electronic and Reactivity Differences

- Amino vs. Halogen Substitutions: The amino group in the target compound enhances nucleophilicity, enabling reactions with electrophiles (e.g., acyl chlorides) . In contrast, halogenated analogs (e.g., 5-chloro-4-iodo derivative) exhibit electrophilic behavior, facilitating Suzuki or Ullmann couplings .

- Ester Group Variations : Replacing the methyl ester with an ethyl group (e.g., Ethyl 5-methyl-1H-pyrrole-2-carboxylate) increases lipophilicity but reduces crystallinity due to weaker hydrogen bonding .

- Phenyl vs.

Hydrogen Bonding and Crystallography

- Ethyl 5-Methyl-1H-Pyrrole-2-Carboxylate : Forms centrosymmetric dimers via N–H···O hydrogen bonds, creating a robust R₂²(10) motif .

- Target Compound: While crystallographic data is unavailable, the amino group likely participates in intermolecular hydrogen bonds, similar to Ethyl 5-amino-1H-pyrrole-2-carboxylate, which lacks the 1-methyl group but retains amino functionality .

Biological Activity

Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, including its interactions with various biological targets. This article reviews the compound's synthesis, biological evaluations, mechanisms of action, and therapeutic implications based on available research findings.

This compound possesses a pyrrole ring with an amino group at the 5-position and an ester group at the 2-position. These functional groups are crucial for its reactivity and biological interactions.

Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 168.15 g/mol |

| Functional Groups | Amino (-NH₂), Ester (-COOCH₃) |

Synthesis

The synthesis of this compound typically involves a multi-step process, which may include:

- Formation of the pyrrole ring.

- Introduction of the amino and ester groups through various chemical reactions.

The biological activity of this compound is primarily attributed to:

- Hydrogen Bonding: The amino group can form hydrogen bonds with biological molecules, influencing their activity and stability.

- Enzyme Interaction: The compound can undergo hydrolysis, releasing the active pyrrole derivative that interacts with enzymes and receptors in biological systems.

In Vitro Studies

Recent studies have evaluated the compound's potential as an inhibitor for key enzymes:

- Acetylcholinesterase (AChE): It has been reported that derivatives of pyrrole compounds can exhibit significant AChE inhibitory activity, which is relevant for neurodegenerative diseases like Alzheimer's .

- Monoamine Oxidase (MAO): Some studies suggest that modifications to the pyrrole structure can enhance MAO inhibitory effects, contributing to antidepressant activities .

Case Study 1: AChE Inhibition

In a comparative study, various pyrrole derivatives were synthesized and tested for AChE inhibition. This compound showed promising results, with some derivatives achieving up to 58% inhibition compared to standard drugs such as Donepezil .

Case Study 2: MAO Inhibition

Another study focused on the MAO inhibitory capacity of related compounds. The findings indicated that certain derivatives could inhibit MAO-B by approximately 26%, showcasing their potential in treating mood disorders .

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its therapeutic application. Preliminary studies suggest moderate permeability across cell membranes, which is essential for bioavailability in clinical settings .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves esterification of 5-amino-1-methyl-1H-pyrrole-2-carboxylic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄). Optimization parameters include temperature (50–80°C), catalyst concentration (5–10 mol%), and reaction duration (6–12 hours). Progress is monitored via TLC or HPLC. Purification is achieved through recrystallization (using ethanol/water mixtures) or silica-gel column chromatography (eluent: ethyl acetate/hexane). Yield improvements focus on avoiding side reactions like oxidation of the amino group .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation employs:

- NMR spectroscopy : ¹H/¹³C NMR to identify protons (e.g., NH₂ at δ 5.2–5.5 ppm) and carbons (e.g., ester carbonyl at ~165 ppm).

- X-ray crystallography : Single-crystal diffraction data refined using SHELXL (SHELX suite) to resolve bond lengths, angles, and torsion angles. ORTEP-III (via WinGX) visualizes anisotropic displacement parameters .

- FTIR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What analytical techniques are used to assess purity and stability?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>98%).

- Mass spectrometry (ESI-MS) : Validates molecular ion peaks ([M+H]⁺).

- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How can computational modeling predict hydrogen-bonding patterns in this compound crystals?

- Methodological Answer :

- Graph set analysis (Etter’s formalism) classifies hydrogen bonds (e.g., N–H⋯O motifs) into discrete (D), chains (C), or rings (R).

- Software like Mercury (CCDC) maps interaction networks, while density functional theory (DFT) calculates bond energies (e.g., B3LYP/6-31G* basis sets).

- Validation against experimental crystallographic data (SHELXL-refined CIF files) resolves discrepancies .

Q. What strategies resolve contradictions in reported reactivity data for amino-pyrrole derivatives?

- Methodological Answer :

- Systematic kinetic studies : Compare reaction rates under controlled conditions (solvent, temperature) to identify outliers.

- Isotopic labeling : Track substituent effects (e.g., ¹⁵N-labeled amino groups) via NMR.

- Meta-analysis : Cross-reference crystallographic (CSD) and spectroscopic databases to validate mechanistic hypotheses .

Q. How can this compound serve as a precursor in medicinal chemistry?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Introduce substituents (e.g., fluorophenyl groups via Suzuki coupling) to enhance bioactivity.

- In vitro assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

- ADMET prediction : Use QSAR models (e.g., SwissADME) to optimize pharmacokinetics .

Q. What experimental approaches characterize the compound’s supramolecular assembly in solution?

- Methodological Answer :

- Dynamic light scattering (DLS) : Measures aggregation in polar solvents (e.g., DMSO).

- NMR titration : Quantifies host-guest interactions (e.g., with cyclodextrins).

- Cryo-TEM : Visualizes nanostructures formed via π-π stacking .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Reproducibility checks : Repeat synthesis/purification using standardized protocols.

- Interlaboratory validation : Compare DSC (melting point) and NMR data across facilities.

- Impurity profiling : Use LC-MS to identify byproducts (e.g., oxidized amines) affecting physical properties .

Methodological Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.